molecular formula C26H23ClN2O4S B2731325 N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide CAS No. 895651-16-8

N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide

Cat. No.: B2731325
CAS No.: 895651-16-8
M. Wt: 494.99
InChI Key: XADIGCAUJPHPOY-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-(propan-2-yl)benzenesulfonyl group. The acetamide moiety is linked to the quinolinone nitrogen and carries a 4-chlorophenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or anti-inflammatory agent .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-17(2)18-7-13-21(14-8-18)34(32,33)24-15-29(23-6-4-3-5-22(23)26(24)31)16-25(30)28-20-11-9-19(27)10-12-20/h3-15,17H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADIGCAUJPHPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the quinoline core with a chlorophenyl group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₉H₁₈ClN₃O₃S

Anticancer Activity

Recent studies have shown that compounds similar to N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exhibit promising anticancer properties. For instance, research indicates that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study: Quinoline Derivatives

A study on quinoline derivatives demonstrated their efficacy against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

The compound's sulfonamide group enhances its antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Case Study: Antimicrobial Screening

In vitro studies have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Anti-inflammatory Activity

CompoundInhibition (%)Reference
N-(4-chlorophenyl)...75%
Aspirin80%
Ibuprofen70%

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinone-Based Sulfonamides

  • 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide (CAS: 866590-95-6): Structural Similarities: Shares the quinolinone core and benzenesulfonyl group. Key Differences: The ethyl group at position 6 (vs. 4-isopropylbenzenesulfonyl). The lack of isopropyl substitution could decrease lipophilicity .
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS: 477329-16-1): Structural Similarities: Contains a chlorophenyl-acetamide moiety and a sulfonamide group. Key Differences: Quinazolinone core (vs. quinolinone) and a sulfanyl linker (vs. sulfonyl). Impact: The quinazolinone core may confer distinct electronic properties, while the sulfanyl group could influence redox stability .

Acetamide Derivatives with Heterocyclic Cores

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide: Structural Similarities: Chlorinated aryl group and an acetamide linkage. Key Differences: Pyrazolone core (vs. quinolinone) and dichlorophenyl substitution (vs. monochloro). Impact: The pyrazolone ring may enhance hydrogen-bonding capacity, while dichlorophenyl substitution could increase electrophilicity .
  • HC-030031 (TRPA1 Inhibitor): Structural Similarities: Acetamide group linked to a substituted phenyl ring. Key Differences: Purinone core (vs. quinolinone) and isopropylphenyl substitution. Impact: The purinone scaffold is associated with TRPA1 antagonism, suggesting the target compound’s quinolinone core may target different pathways .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Quinolinone 4-Isopropylbenzenesulfonyl, 4-Cl-phenyl ~500 (estimated) High lipophilicity
866590-95-6 Quinolinone Benzenesulfonyl, 6-ethyl, 4-Cl-phenyl 513.0 Moderate steric bulk
477329-16-1 Quinazolinone Sulfanyl linker, 4-Cl-phenyl 501.0 Redox-sensitive sulfanyl group
HC-030031 Purinone Isopropylphenyl 331.3 TRPA1 inhibition (IC50: 4–10 μM)

Research Findings and Implications

  • Synthetic Flexibility: The target compound’s synthesis likely involves sulfonation of quinolinone intermediates, similar to methods described for benzenesulfonyl derivatives .
  • Structure-Activity Relationships (SAR): The 4-isopropylbenzenesulfonyl group may enhance membrane permeability compared to simpler sulfonamides .
  • Computational Insights : Docking studies (using tools like AutoDock4 ) could predict interactions with targets like cyclooxygenase-2 (COX-2), given the sulfonamide’s resemblance to celecoxib.

Biological Activity

N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoline core with various substituents, including a chlorophenyl group and a sulfonyl moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinoline Ring : Utilizing cyclization methods starting from appropriate precursors.
  • Introduction of Functional Groups : Employing coupling reactions to attach the chlorophenyl and sulfonyl groups.
  • Final Acetylation : Converting the amine into an acetamide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55

This data suggests that modifications in the structure can lead to variations in antibacterial efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. The presence of the sulfonamide group is crucial for its inhibitory activity, which is linked to its ability to mimic natural substrates and disrupt enzymatic processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The sulfonamide moiety can inhibit enzymes by binding to their active sites.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate cellular penetration, enhancing its pharmacological effects.

Study on Antiviral Activity

A related study demonstrated that compounds with similar structures exhibited antiviral properties against the tobacco mosaic virus (TMV). The bioassay tests indicated a measurable inhibition rate, suggesting potential applications in virology .

Pharmacological Evaluation

Further investigations into the pharmacological behavior revealed that compounds incorporating piperidine and oxadiazole cores alongside sulfonamide functionalities showed promise as antibacterial agents and enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(4-chlorophenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide?

  • Methodological Answer : The synthesis involves:

  • Quinoline Core Formation : Friedländer condensation of aniline derivatives with ketones under acidic/basic catalysis .
  • Sulfonylation : Introduction of the 4-(propan-2-yl)benzenesulfonyl group at position 3 of the quinoline ring using sulfonyl chlorides in anhydrous dichloromethane .
  • Acetamide Coupling : Reaction of the chlorophenyl group with activated acetamide intermediates via nucleophilic substitution (e.g., using triethylamine as a base) .
    • Critical Parameters : Temperature control (<50°C) and solvent choice (e.g., dichloromethane or DMF) are crucial for yield optimization.

Q. How is the compound structurally characterized to confirm purity and identity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., sulfonyl and acetamide groups) .
  • HPLC : Purity assessment (>95% threshold for biological assays) .
  • X-ray Crystallography : Confirms molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in the acetamide moiety) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Standard Protocols :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to the quinoline scaffold .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

  • Case Study : If in vitro cytotoxicity (e.g., IC50_{50} = 10 µM) does not translate to in vivo efficacy:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., sulfonyl group oxidation) .
  • Formulation Optimization : Use liposomal encapsulation to enhance solubility and tissue penetration .
    • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., 3D tumor spheroid models vs. xenografts) .

Q. What strategies optimize reaction yields in sulfonylation steps?

  • Controlled Variables :

  • Solvent : Anhydrous dichloromethane vs. THF (higher polarity improves sulfonyl chloride reactivity) .
  • Catalyst : Use of DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .
    • Yield Comparison :
ConditionYield (%)Purity (%)
DCM, no catalyst5588
DCM + DMAP8295

Q. How do structural modifications (e.g., substituent variations) affect SAR?

  • SAR Insights :

  • 4-(Propan-2-yl)benzenesulfonyl Group : Enhances lipophilicity (logP increase by 1.2), improving membrane permeability .
  • Chlorophenyl vs. Fluorophenyl : Chlorine increases electrophilicity, boosting kinase inhibition (IC50_{50} reduced from 15 µM to 8 µM) .
    • Design Criteria : Balance solubility (via polar acetamide) and target binding (via sulfonyl/quinoline groups) .

Q. What computational methods predict binding modes to molecular targets?

  • Protocol :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify key interactions (e.g., hydrogen bonds with quinoline carbonyl) .
  • MD Simulations : 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates robust interaction) .

Contradiction Analysis

Q. Why do oxidation reactions produce variable N-oxide derivatives?

  • Root Cause : Competing pathways under different oxidants:

  • mCPBA : Selective quinoline N-oxide formation (yield: 70%) .
  • KMnO4_4 : Over-oxidation leads to quinoline ring degradation (yield: <20%) .
    • Resolution : Use mild, selective oxidants (e.g., H2_2O2_2/acetic acid) and monitor via TLC .

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